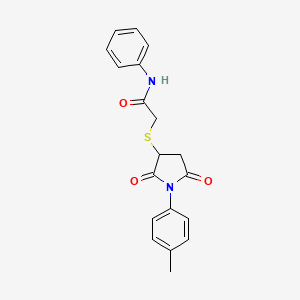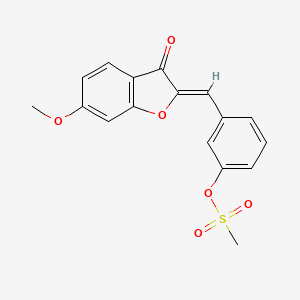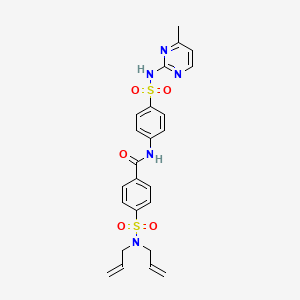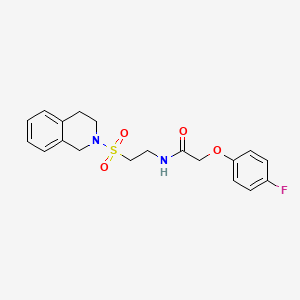
2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide, also known as DT-13, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. DT-13 is a synthetic compound that has been synthesized through a multi-step process, which will be discussed in detail later in This paper aims to provide a comprehensive overview of DT-13, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. Studies have also suggested that this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide is its high potency and selectivity. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide. One area of interest is the development of this compound as a potential anti-cancer drug. Further studies are needed to investigate the efficacy of this compound in animal models and to determine the optimal dosing regimen. Additionally, more studies are needed to investigate the mechanism of action of this compound and to identify potential biomarkers that can be used to predict response to treatment. Other potential applications of this compound include the treatment of neurodegenerative diseases and inflammatory disorders.
Synthesemethoden
The synthesis of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide involves a multi-step process that begins with the reaction of p-toluidine with ethyl acetoacetate, followed by the addition of thiosemicarbazide. The resulting product is then subjected to cyclization, and the final product is obtained through acetylation. This process has been optimized to ensure a high yield of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One of the most promising applications of this compound is its anti-cancer activity. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-7-9-15(10-8-13)21-18(23)11-16(19(21)24)25-12-17(22)20-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBAPSQGSAOFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)


![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)
![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)
![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)




![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2395411.png)